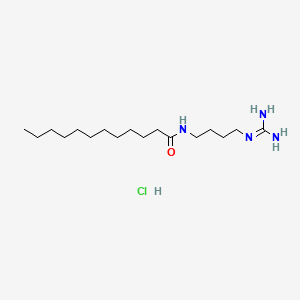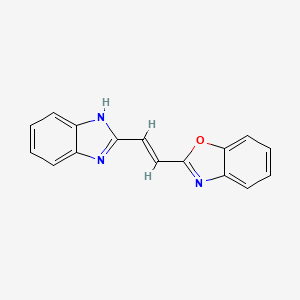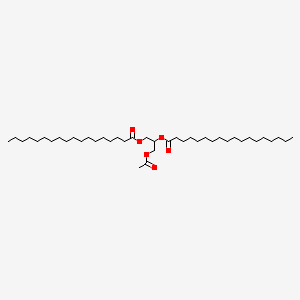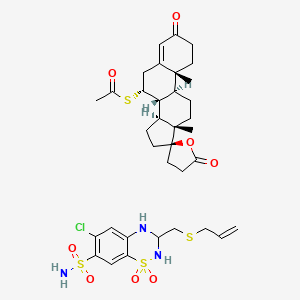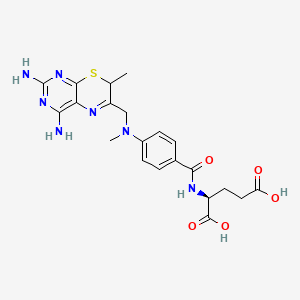
N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrimido-thiazine ring system, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid involves multiple steps, starting from the preparation of the pyrimido-thiazine core. The key steps include:
Formation of the pyrimido-thiazine ring: This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the benzoyl group: This step involves the reaction of the pyrimido-thiazine intermediate with a benzoyl chloride derivative.
Introduction of the glutamic acid moiety: The final step involves coupling the benzoyl intermediate with L-glutamic acid using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and pyrimido-thiazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
相似化合物的比较
Similar Compounds
Methotrexate: A well-known antifolate drug with a similar glutamic acid moiety.
Pyrimethamine: An antimalarial drug with a pyrimidine ring structure.
Uniqueness
N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid is unique due to its pyrimido-thiazine core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.
属性
CAS 编号 |
82214-96-8 |
|---|---|
分子式 |
C21H25N7O5S |
分子量 |
487.5 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(2,4-diamino-7-methyl-7H-pyrimido[4,5-b][1,4]thiazin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H25N7O5S/c1-10-14(24-16-17(22)26-21(23)27-19(16)34-10)9-28(2)12-5-3-11(4-6-12)18(31)25-13(20(32)33)7-8-15(29)30/h3-6,10,13H,7-9H2,1-2H3,(H,25,31)(H,29,30)(H,32,33)(H4,22,23,26,27)/t10?,13-/m0/s1 |
InChI 键 |
YHDMLNLRHIHUFB-HQVZTVAUSA-N |
手性 SMILES |
CC1C(=NC2=C(N=C(N=C2S1)N)N)CN(C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
CC1C(=NC2=C(N=C(N=C2S1)N)N)CN(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





